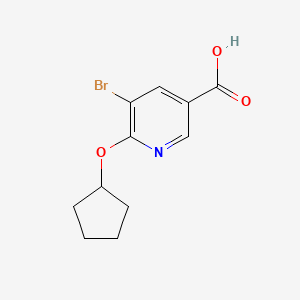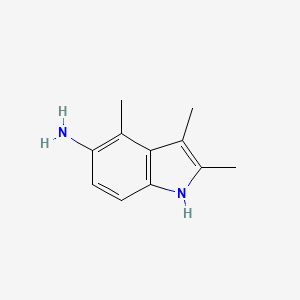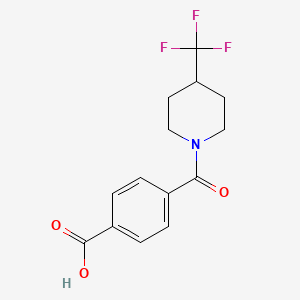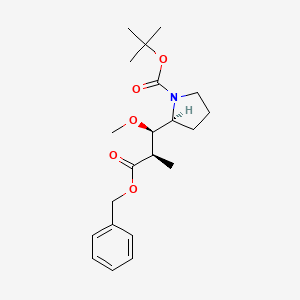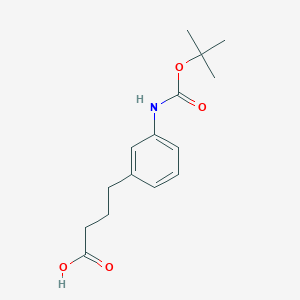
Boc-4-(3-氨基苯基)丁酸
描述
Boc-4-(3-aminophenyl)butanoic acid is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 . It is used for research purposes .
Synthesis Analysis
The synthesis of Boc-4-(3-aminophenyl)butanoic acid involves the use of tert-butyloxycarbonyl (Boc) as a protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A study has also shown that Boc-protected amino acid ionic liquids (Boc-AAILs) were used as starting materials in dipeptide synthesis .Molecular Structure Analysis
The molecular structure of Boc-4-(3-aminophenyl)butanoic acid is represented by the formula C15H21NO4 . The compound consists of a butanoic acid chain with an aminophenyl group at the 4th carbon and a Boc group attached to the nitrogen of the aminophenyl group .Chemical Reactions Analysis
The chemical reactions involving Boc-4-(3-aminophenyl)butanoic acid are primarily related to its role as a protecting group for amines in organic synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
Boc-4-(3-aminophenyl)butanoic acid has a molecular weight of 279.33 g/mol . More detailed physical and chemical properties were not found in the search results.科学研究应用
Proteomics Research
“Boc-4-(3-aminophenyl)butanoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions in a comprehensive manner.
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds. The reaction involves the coupling of a boronic acid with an organohalide in the presence of a base and a palladium catalyst.
Sensing Applications
Boronic acids, which are part of the structure of “Boc-4-(3-aminophenyl)butanoic acid”, have been utilized in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications.
Biological Labelling
Boronic acids can be used for biological labelling . This involves attaching a label to a molecule of interest, such as a protein, DNA, or RNA, so that it can be detected or purified from a mixture.
Protein Manipulation and Modification
Boronic acids can be used for protein manipulation and modification . This can involve changing the structure of a protein to alter its function, or attaching other molecules to a protein to change its properties.
Separation Technologies
Boronic acids can be used in separation technologies . This can involve using boronic acids to selectively bind to certain molecules in a mixture, allowing them to be separated from the rest of the mixture.
Development of Therapeutics
Boronic acids are also used in the development of therapeutics . This can involve using boronic acids as a part of drug molecules, or using them to deliver drugs to specific parts of the body.
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This involves using boronic acids to create a material that can slowly release insulin into the body, helping to control blood sugar levels in people with diabetes.
安全和危害
When handling Boc-4-(3-aminophenyl)butanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
属性
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-8-4-6-11(10-12)7-5-9-13(17)18/h4,6,8,10H,5,7,9H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKOUTCNYOGNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-(3-aminophenyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,3-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104682.png)
![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)

![4-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B3104698.png)
![4-[(3,5-dimethylphenoxy)methyl]benzoic Acid](/img/structure/B3104703.png)
![4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid](/img/structure/B3104710.png)
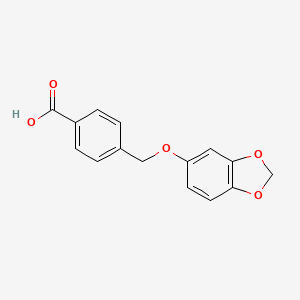
![4-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B3104718.png)

